Ethyl 6-(2-chloro-6-fluorophenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-(2-chloro-6-fluorophenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a cyclohexene ring, a furan ring, and a substituted phenyl group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(2-chloro-6-fluorophenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.
Substitution on the phenyl ring: The chloro and fluoro substituents can be introduced through electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(2-chloro-6-fluorophenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carbonyl group in the cyclohexene ring can be reduced to form an alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Furanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways and interactions, particularly those involving aromatic compounds.
Mechanism of Action
The mechanism of action of Ethyl 6-(2-chloro-6-fluorophenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-(2-chloro-6-fluorophenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate: shares similarities with other compounds that have a cyclohexene ring, a furan ring, and substituted phenyl groups.
This compound: can be compared to compounds such as This compound and This compound.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and substituents, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H16ClFO4 |
---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
ethyl 6-(2-chloro-6-fluorophenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C19H16ClFO4/c1-2-24-19(23)18-12(17-13(20)5-3-6-14(17)21)9-11(10-15(18)22)16-7-4-8-25-16/h3-8,10,12,18H,2,9H2,1H3 |
InChI Key |
VLOPTDYJUKGJRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC=CO2)C3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.